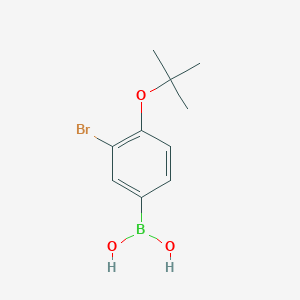

3-Bromo-4-T-butoxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

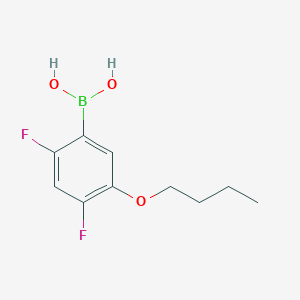

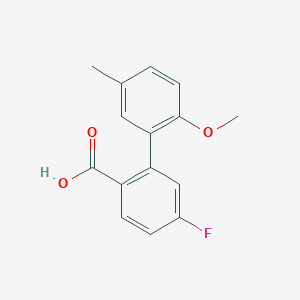

3-Bromo-4-t-butoxyphenylboronic acid is a boronic acid compound . It is used in the field of organic chemistry. The compound is used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids and deprotection .

Molecular Structure Analysis

The linear formula of this compound is C10H14BBrO3 . The InChI code is 1S/C10H14BBrO3/c1-10(2,3)15-9-5-4-7(11(13)14)6-8(9)12/h4-6,13-14H,1-3H3 .Chemical Reactions Analysis

This compound is involved in various organic reactions. It is used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids and deprotection .Physical and Chemical Properties Analysis

The molecular weight of this compound is 272.93 .Scientific Research Applications

Synthesis of Arylboronic Acids

Arylboronic acids are crucial intermediates in organic synthesis, particularly in the Suzuki cross-coupling reactions, which are widely used to create biaryl compounds. The preparation of 3-pyridylboronic acid from 3-bromopyridine, using a protocol of lithium-halogen exchange and in situ quench, represents an efficient method for synthesizing arylboronic acids from aryl halides. This method has been evaluated on other aryl halides, highlighting the versatility of arylboronic acids in synthesizing diverse organic compounds (Li et al., 2002).

Novel Photochromic Materials

Arylboronic acids serve as key components in the synthesis of novel photochromic materials. For instance, the Suzuki reactions involving diboronic acid and bromo-spirooxazine have yielded novel chiral spirooxazines. These compounds exhibit thermally reversible photochromic behavior and can induce chirality in achiral liquid crystal hosts, forming self-organized photoresponsive helical superstructures. Such materials have potential applications in optical storage, sensors, and display technologies (Jin et al., 2010).

Organic Light-Emitting Diodes (OLEDs)

Arylboronic acids are instrumental in the development of materials for organic light-emitting diodes (OLEDs). Through Suzuki cross-coupling reactions, compounds like tetraphenylethylene substituted phenanthroimidazoles have been synthesized, demonstrating aggregation-induced emission (AIE), mechanochromic, and electroluminescence properties. These compounds, particularly the positional isomers of phenanthroimidazoles, show potential as non-doped blue emitters in efficient OLEDs, highlighting the role of arylboronic acids in advancing OLED technology (Jadhav et al., 2017).

Pharmaceutical Synthesis

In pharmaceutical synthesis, arylboronic acids are employed as intermediates in the creation of complex molecules. For example, 5-bromo-2-fluoro-3-pyridylboronic acid has been used in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, which could have applications in drug development and medicinal chemistry. The versatility of arylboronic acids in facilitating the Suzuki coupling reactions underlines their importance in the synthesis of pharmacologically relevant compounds (Sutherland & Gallagher, 2003).

Safety and Hazards

Mechanism of Action

Target of Action

3-Bromo-4-t-butoxyphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This forms a new palladium-carbon bond, which is a critical step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction is known to be tolerant of a wide range of reaction conditions . Additionally, the stability of the compound can be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

They can form reversible covalent bonds with diols, which are present in many biological molecules .

Cellular Effects

Boronic acids are known to influence cell function by interacting with various cellular processes .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and readily prepared, making them suitable for use in various laboratory applications .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids are known to be directed to specific compartments or organelles based on their interactions with various biomolecules .

Properties

IUPAC Name |

[3-bromo-4-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO3/c1-10(2,3)15-9-5-4-7(11(13)14)6-8(9)12/h4-6,13-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHARAKWVAFYLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(C)(C)C)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)